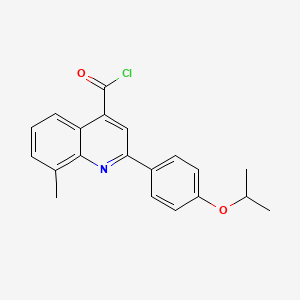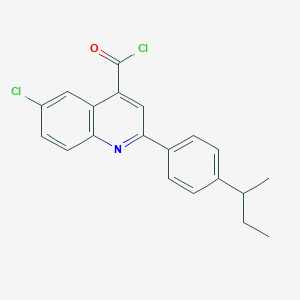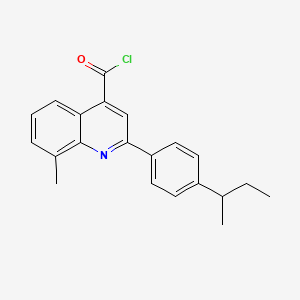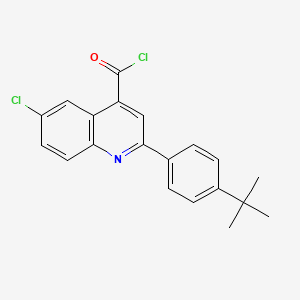![molecular formula C7H14N2 B1393980 2-Éthyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-61-7](/img/structure/B1393980.png)
2-Éthyl-2,5-diazabicyclo[2.2.1]heptane
Vue d'ensemble
Description
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes two nitrogen atoms within a seven-membered ring. This compound is known for its stability and reactivity, making it a valuable molecule in various chemical and industrial applications.
Applications De Recherche Scientifique
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary targets of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane are currently unknown. This compound is a derivative of 2,5-diazabicyclo[2.2.1]heptane
Mode of Action
The mode of action of 2-Ethyl-2,5-diazabicyclo[22It’s known that the compound is synthesized via an epimerization–lactamization cascade of functionalized (2s,4r)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
Biochemical Pathways
The biochemical pathways affected by 2-Ethyl-2,5-diazabicyclo[22The compound is a derivative of 2,5-diazabicyclo[2.2.1]heptane , which is known to be involved in the synthesis of various natural product-like motifs . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethyl-2,5-diazabicyclo[22The compound has a molecular weight of 126.2 g/mol, which suggests it may have favorable absorption and distribution properties.
Result of Action
The molecular and cellular effects of 2-Ethyl-2,5-diazabicyclo[22As a derivative of 2,5-diazabicyclo[2.2.1]heptane , it may share some of the biological activities of this parent compound.
Analyse Biochimique
Biochemical Properties
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in epimerization and lactamization processes . The compound’s structure allows it to form stable complexes with these enzymes, facilitating the conversion of substrates into desired products. Additionally, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane can act as a catalyst in certain reactions, enhancing the reaction rate and efficiency.
Cellular Effects
The effects of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane has been found to impact cell signaling pathways, which can alter cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. The unique structure of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane allows it to form stable complexes with its target biomolecules, thereby exerting its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular functions over time.
Dosage Effects in Animal Models
The effects of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on metabolic pathways and cellular functions. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly beyond a certain dosage level.
Metabolic Pathways
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall metabolic processes. Its role in epimerization and lactamization reactions highlights its importance in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical properties and its ability to interact with target biomolecules.
Subcellular Localization
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane typically involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters. This process includes the use of strong bases as promoters and electron-withdrawing N-protective groups in the substrates . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane often involve large-scale synthesis using similar epimerization-lactamization techniques. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where different functional groups replace hydrogen atoms or other substituents on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the bicyclic structure while achieving the desired chemical modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the bicyclic framework .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different substitution patterns.
2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with variations in the substituents on the bicyclic framework.
Uniqueness
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
2-ethyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSEBFGEBLLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-61-7 | |
| Record name | 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)





![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)

